molecular formula C14H16N4OS B6442408 N-(3-{[5-methyl-2-(methylsulfanyl)pyrimidin-4-yl]amino}phenyl)acetamide CAS No. 2640948-07-6

N-(3-{[5-methyl-2-(methylsulfanyl)pyrimidin-4-yl]amino}phenyl)acetamide

Cat. No.: B6442408
CAS No.: 2640948-07-6
M. Wt: 288.37 g/mol
InChI Key: ILLREEINWZBDQC-UHFFFAOYSA-N
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Description

N-(3-{[5-methyl-2-(methylsulfanyl)pyrimidin-4-yl]amino}phenyl)acetamide is a synthetic compound with a complex structure. It features an acetamide group bonded to an aminophenyl core, which is further substituted with a 5-methyl-2-(methylsulfanyl)pyrimidin-4-yl moiety. This compound showcases intriguing properties due to its unique configuration and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Step 1: Synthesis of 5-methyl-2-(methylsulfanyl)pyrimidin-4-amine

    • Starting material: 5-methyl-2-(methylsulfanyl)pyrimidine.

    • Reagent: Ammonia or a suitable amine.

    • Conditions: Reflux in an appropriate solvent (e.g., ethanol) at elevated temperatures.

  • Step 2: Coupling Reaction

    • Intermediate: 5-methyl-2-(methylsulfanyl)pyrimidin-4-amine.

    • Reagent: 3-nitrobenzoyl chloride.

    • Conditions: Catalysis using a base (e.g., triethylamine) in a solvent like dichloromethane.

  • Step 3: Reduction

    • Intermediate: 3-nitro-N-(5-methyl-2-(methylsulfanyl)pyrimidin-4-yl)aniline.

    • Reagent: Hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    • Conditions: Hydrogenation under controlled pressure and temperature.

  • Step 4: Acetylation

    • Intermediate: 3-amino-N-(5-methyl-2-(methylsulfanyl)pyrimidin-4-yl)aniline.

    • Reagent: Acetyl chloride.

    • Conditions: Room temperature in the presence of a base (e.g., pyridine).

Industrial Production Methods

In an industrial setting, these steps would be scaled up with optimizations to improve yield and efficiency. Continuous flow reactors, high-pressure reactors for hydrogenation, and automated systems for reagent addition and temperature control are commonly used to ensure consistent quality and safety.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • Possible with strong oxidizing agents like potassium permanganate or chromium trioxide.

    • Yields sulfoxide or sulfone derivatives.

  • Reduction

    • Hydrogenation using palladium on carbon can reduce nitro groups to amines.

  • Substitution

    • Electrophilic aromatic substitution can occur on the phenyl ring, particularly in the para and ortho positions relative to the amino group.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate in acidic medium.

  • Reduction: : Hydrogen gas with palladium on carbon.

  • Substitution: : Bromine or chlorine for halogenation, typically in an inert solvent like chloroform.

Major Products

  • Oxidation: : Sulfoxide or sulfone derivatives.

  • Reduction: : Primary amines.

  • Substitution: : Halogenated derivatives.

Scientific Research Applications

N-(3-{[5-methyl-2-(methylsulfanyl)pyrimidin-4-yl]amino}phenyl)acetamide has a wide range of applications in scientific research:

  • Chemistry: : Used as an intermediate in the synthesis of more complex molecules, particularly in medicinal chemistry.

  • Biology: : Serves as a probe to study biological pathways due to its interaction with specific enzymes and proteins.

  • Medicine: : Potential therapeutic agent, with research focusing on its efficacy and mechanism in treating certain conditions.

  • Industry: : Utilized in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

Unique Aspects

  • The presence of the 5-methyl-2-(methylsulfanyl)pyrimidin-4-yl group provides unique reactivity and binding properties compared to similar compounds.

List of Similar Compounds

  • N-(3-{[5-methyl-2-(ethylsulfanyl)pyrimidin-4-yl]amino}phenyl)acetamide

    • Similar structure but with an ethylsulfanyl instead of methylsulfanyl group.

  • N-(3-{[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]amino}phenyl)acetamide

    • Similar structure but with a chloro group instead of a methyl group on the pyrimidine ring.

  • N-(3-{[4-methyl-2-(methylsulfanyl)pyrimidin-5-yl]amino}phenyl)acetamide

    • Positional isomer with different substitution on the pyrimidine ring.

Properties

IUPAC Name

N-[3-[(5-methyl-2-methylsulfanylpyrimidin-4-yl)amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4OS/c1-9-8-15-14(20-3)18-13(9)17-12-6-4-5-11(7-12)16-10(2)19/h4-8H,1-3H3,(H,16,19)(H,15,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILLREEINWZBDQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1NC2=CC(=CC=C2)NC(=O)C)SC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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